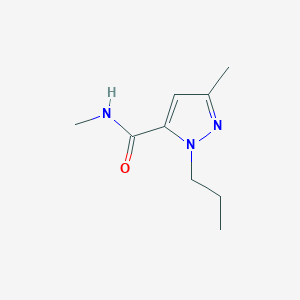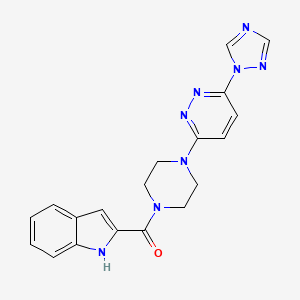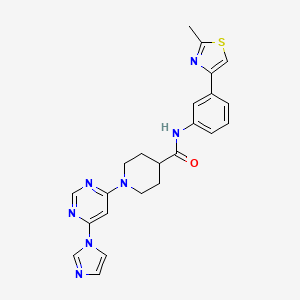![molecular formula C27H25NO6S B2751995 methyl 4-[1-(4-ethylphenyl)-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate CAS No. 1357845-55-6](/img/structure/B2751995.png)
methyl 4-[1-(4-ethylphenyl)-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-(4-ethylphenyl)-4-hydroxy-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrole ring, and various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-(4-ethylphenyl)-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Substituents: The ethylphenyl and tosyl groups can be introduced through Friedel-Crafts acylation and sulfonation reactions, respectively.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(1-(4-ethylphenyl)-4-hydroxy-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: The tosyl group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM).
Reduction: NaBH4 in methanol.
Substitution: Sodium hydroxide (NaOH) in water or ethanol.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(1-(4-ethylphenyl)-4-hydroxy-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 4-[1-(4-ethylphenyl)-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. The exact pathways involved can vary and are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester with antimicrobial properties.
4-Ethylphenyl benzoate: Lacks the pyrrole ring and tosyl group, used in materials science.
Tosylated pyrroles: Compounds with similar structures but different substituents.
Uniqueness
Methyl 4-(1-(4-ethylphenyl)-4-hydroxy-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
methyl 4-[1-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6S/c1-4-18-7-13-21(14-8-18)28-23(19-9-11-20(12-10-19)27(31)34-3)25(24(29)26(28)30)35(32,33)22-15-5-17(2)6-16-22/h5-16,23,29H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBVOIQHPCEUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2751913.png)
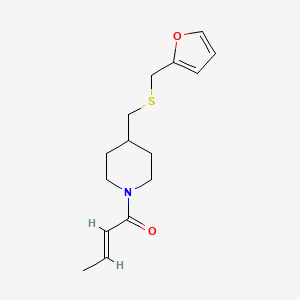


![6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2751919.png)
![2-(2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2751920.png)
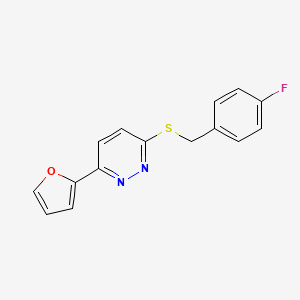
![2-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2751926.png)
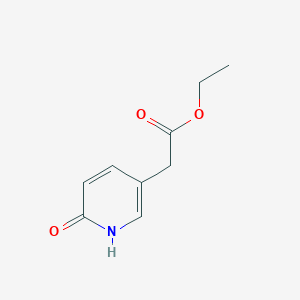
![N-[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2751928.png)
